molecular formula C9H10BrClFN B13527328 1-(2-Bromo-4-fluorophenyl)cyclopropanamine hydrochloride

1-(2-Bromo-4-fluorophenyl)cyclopropanamine hydrochloride

Cat. No.: B13527328
M. Wt: 266.54 g/mol
InChI Key: XRYOHXFAKQLLMP-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-fluorophenyl)cyclopropanamine hydrochloride is a chemical compound with the molecular formula C9H10BrClFN It is a cyclopropane derivative that contains both bromine and fluorine atoms on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-4-fluorophenyl)cyclopropanamine hydrochloride typically involves the cyclopropanation of a suitable precursor. One common method involves the reaction of 2-bromo-4-fluoroaniline with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure the formation of the desired cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-4-fluorophenyl)cyclopropanamine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding cyclopropanone derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropylamines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Formation of substituted cyclopropanamine derivatives.

    Oxidation Reactions: Formation of cyclopropanone derivatives.

    Reduction Reactions: Formation of cyclopropylamines.

Scientific Research Applications

1-(2-Bromo-4-fluorophenyl)cyclopropanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical reagent in various assays.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-fluorophenyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms on the phenyl ring can influence the compound’s binding affinity and selectivity. The cyclopropane ring adds rigidity to the molecule, affecting its overall conformation and interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromo-2-fluorophenyl)cyclopropanamine hydrochloride
  • 1-(2-Chloro-4-fluorophenyl)cyclopropanamine hydrochloride
  • 1-(2-Bromo-4-chlorophenyl)cyclopropanamine hydrochloride

Uniqueness

1-(2-Bromo-4-fluorophenyl)cyclopropanamine hydrochloride is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity compared to its analogs. The combination of these halogens with the cyclopropane ring structure provides distinct properties that can be leveraged in various applications.

Properties

Molecular Formula

C9H10BrClFN

Molecular Weight

266.54 g/mol

IUPAC Name

1-(2-bromo-4-fluorophenyl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C9H9BrFN.ClH/c10-8-5-6(11)1-2-7(8)9(12)3-4-9;/h1-2,5H,3-4,12H2;1H

InChI Key

XRYOHXFAKQLLMP-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=C(C=C(C=C2)F)Br)N.Cl

Origin of Product

United States

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